molecular formula C14H18ClN3O B1404648 [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride CAS No. 1239785-99-9

[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride

Cat. No.: B1404648
CAS No.: 1239785-99-9
M. Wt: 279.76 g/mol
InChI Key: TWCLRVSJTRABRG-UHFFFAOYSA-N
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Description

“[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride” is a chemical compound with the molecular formula C14H17N3O . It belongs to the class of organic compounds known as oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the reaction of amidoximes with carboxylic acids and their derivatives . The solvent is evaporated under vacuum and the residue is extracted and purified by chromatography . The yield can vary depending on the specific reactants and conditions .


Molecular Structure Analysis

The oxadiazole ring in the molecule consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles can undergo a variety of chemical reactions. For instance, they can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .

Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride belongs to a class of compounds that have been extensively studied for their synthesis methodologies and applications in heterocyclic chemistry. Oxadiazoles, including 1,2,4-oxadiazoles, are of particular interest due to their widespread applications ranging from pharmacology to material science. Kayukova (2005) reviewed the synthesis of 3,5-substituted 1,2,4-oxadiazoles, highlighting the use of primary amidoximes and acylating agents as initial reactants, offering pathways for a broad spectrum of 1,2,4-oxadiazoles through reactions of 1,3-dipolar cycloaddition (Kayukova, 2005).

Furthermore, Sharma et al. (2022) emphasized the synthetic routes and metal-ion sensing applications of 1,3,4-oxadiazoles, demonstrating their potential in creating fluorescent frameworks for chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites for metal ions (Sharma, Om, & Sharma, 2022).

Advancements in Biological Activities

The oxadiazole nucleus is a prevalent scaffold in the design of new drugs due to its diverse biological activities. Recent research has shown that oxadiazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antitubercular properties. Wang et al. (2022) reported on the synthesis and pharmacological properties of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, highlighting their significant increase in pharmacological activity through hydrogen bond interactions with biomacromolecules (Wang, Sun, Jia, Bian, & Yu, 2022).

Additionally, Nayak and Poojary (2019) reviewed the synthesis and biological applications of 1,3,4-oxadiazole derivatives over the past 15 years, underscoring their role in developing new medicinal species for treating numerous diseases (Nayak & Poojary, 2019).

Mechanism of Action

While the specific mechanism of action of “[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride” is not mentioned in the available data, oxadiazoles in general have been utilized in a wide range of applications, including as pharmaceutical compounds . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Future Directions

The future directions for “[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride” and similar compounds could involve further exploration of their potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . Their diverse properties allow these molecules to be utilized in a wide range of applications .

Properties

IUPAC Name

1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.ClH/c15-14(9-5-2-6-10-14)13-16-12(17-18-13)11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCLRVSJTRABRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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